molecular formula C22H14Cl2N2OS B2743009 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956795-66-7

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2743009
CAS No.: 956795-66-7
M. Wt: 425.33
InChI Key: MPHMKWKHJVPRBF-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dichlorophenyl and diphenyl groups, along with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorothiophenol with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions to introduce the sulfanyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-methanol
  • 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-12-7-13-19(24)21(18)28-22-17(14-27)20(15-8-3-1-4-9-15)25-26(22)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHMKWKHJVPRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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